8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid
Overview
Description
8-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid typically involves the protection of an amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in water or DMAP in acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a protecting group for amines in multi-step organic synthesis.
Biology: In the synthesis of peptides and other biologically active molecules.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
tert-Butoxycarbonyl-protected amines: Similar to the target compound, these are used to protect amine groups in various synthetic processes.
Uniqueness
8-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a pyridoazepine core. This combination allows for specific applications in organic synthesis, particularly in the synthesis of complex molecules where selective protection and deprotection of amine groups are required.
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydropyrido[3,4-c]azepine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-6-4-5-11-10(9-17)7-16-8-12(11)13(18)19/h7-8H,4-6,9H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLRSCFDQDKPDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C=NC=C2C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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